5-(4-fluorophenyl)-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
5-(4-Fluorophenyl)-N~7~-[2-Methyl-3-(3-Methyl-1H-Pyrazol-1-Yl)Propyl][1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a fluorophenyl group, a pyrazolyl group, and a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-N~7~-[2-Methyl-3-(3-Methyl-1H-Pyrazol-1-Yl)Propyl][1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.
Attachment of the Pyrazolyl Group: The pyrazolyl group is attached via a coupling reaction, typically using a pyrazole derivative and a suitable coupling agent.
Final Assembly: The final step involves the coupling of the previously synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-N~7~-[2-Methyl-3-(3-Methyl-1H-Pyrazol-1-Yl)Propyl][1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated solvents, bases, acids, and other reagents depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
5-(4-Fluorophenyl)-N~7~-[2-Methyl-3-(3-Methyl-1H-Pyrazol-1-Yl)Propyl][1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of various diseases.
Pharmacology: Research focuses on its interaction with biological targets and its pharmacokinetic properties.
Biology: The compound is used in studies related to cellular processes and molecular biology.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-N~7~-[2-Methyl-3-(3-Methyl-1H-Pyrazol-1-Yl)Propyl][1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-N~7~-[2-Methyl-3-(3-Methyl-1H-Pyrazol-1-Yl)Propyl][1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide
- 5-(4-Bromophenyl)-N~7~-[2-Methyl-3-(3-Methyl-1H-Pyrazol-1-YL)Propyl][1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide
Uniqueness
The uniqueness of 5-(4-Fluorophenyl)-N~7~-[2-Methyl-3-(3-Methyl-1H-Pyrazol-1-Yl)Propyl][1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide lies in its specific fluorophenyl substitution, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. The presence of the fluorine atom can enhance the compound’s stability and its ability to interact with biological targets.
Properties
Molecular Formula |
C20H20FN7O |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C20H20FN7O/c1-13(11-27-8-7-14(2)26-27)10-22-19(29)18-9-17(15-3-5-16(21)6-4-15)25-20-23-12-24-28(18)20/h3-9,12-13H,10-11H2,1-2H3,(H,22,29) |
InChI Key |
AYAXZUFOJVYDPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CC(C)CNC(=O)C2=CC(=NC3=NC=NN23)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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